molecular formula C14H12N4O3 B2450287 methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1707562-48-8

methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2450287
CAS No.: 1707562-48-8
M. Wt: 284.275
InChI Key: OXEQTCANTPLZHW-UHFFFAOYSA-N
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Description

Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound that features both oxadiazole and pyrazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-15-13(17-21-9)10-3-5-11(6-4-10)18-8-7-12(16-18)14(19)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEQTCANTPLZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole and pyrazole rings can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the combination of oxadiazole and pyrazole rings in a single molecule. This dual functionality can enhance its biological activity and make it more versatile in various applications compared to compounds containing only one of these rings .

Biological Activity

Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₅O₃
  • Molecular Weight : 297.25 g/mol
  • CAS Number : 148672-13-3

The compound features a pyrazole ring fused with an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways.
  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds show significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anticancer Properties : The oxadiazole moiety has been linked to anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Antimicrobial Activity

A study demonstrated that pyrazole derivatives exhibit potent antimicrobial effects. This compound was tested against multiple pathogens:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results indicate its potential as an effective antimicrobial agent.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through inhibition of COX enzymes. In an experimental model using carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cancer Cell LineIC50 (µM)
Human Colon Adenocarcinoma10
Human Breast Cancer15
Human Lung Cancer12

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole and oxadiazole derivatives:

  • Burguete et al. (2014) reported on novel pyrazole derivatives showing high activity against monoamine oxidases (MAO-A and MAO-B), indicating potential for treating neurodegenerative diseases .
  • Chovatia et al. (2020) synthesized pyrazole derivatives with enhanced antimicrobial properties, demonstrating the importance of structural modifications on biological activity .
  • Argade et al. (2018) highlighted the synthesis of oxadiazole-containing compounds with significant anti-tubercular effects, reinforcing the therapeutic potential of this chemical class .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Solvent selection : Ethanol or acetic acid is commonly used due to their ability to stabilize intermediates and improve solubility .
  • Catalysts : Triethylamine or similar bases enhance reaction efficiency by deprotonating intermediates during cyclization .
  • Temperature control : Reflux conditions (70–100°C) are critical for achieving high yields while minimizing side reactions .
  • Purification : Column chromatography with silica gel and recrystallization (e.g., using ethanol) ensures high purity (>95%) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

A combination of spectroscopic and chromatographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, confirming substituent positions .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., ester C=O at ~1700 cm1^{-1}, oxadiazole C=N at ~1600 cm1^{-1}) .
  • High Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects impurities .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening includes:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition studies : Kinase or protease inhibition assays to identify potential therapeutic targets .
  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Mechanistic studies involve:

  • Density Functional Theory (DFT) : Computes transition states and intermediates to predict regioselectivity in cyclization reactions .
  • Isotopic labeling : 15^{15}N or 13^{13}C isotopes track atom migration during oxadiazole ring formation .
  • Kinetic analysis : Monitors reaction progress via time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps .

Q. How should researchers resolve contradictions in biological activity data?

Contradictory results (e.g., varying IC50_{50} values across studies) require:

  • Standardized assay conditions : Uniform cell lines, incubation times, and solvent controls to minimize variability .
  • Metabolic stability tests : Assess compound degradation in serum or liver microsomes to differentiate intrinsic activity from artifact .
  • Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity .

Q. What methodologies are recommended for pharmacokinetic profiling?

Advanced studies include:

  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
  • Caco-2 permeability assays : Predict intestinal absorption and blood-brain barrier penetration .
  • In vivo metabolism : LC-MS/MS identifies major metabolites in rodent plasma .

Q. How can computational tools aid in target identification?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to proteins like COX-2 or EGFR .
  • QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity to guide lead optimization .
  • Pharmacophore mapping : Identifies essential interaction sites for activity using software like MOE .

Data Contradiction Analysis

Q. Discrepancies in reported solubility profiles: How to address them?

  • Solvent polarity testing : Compare solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) .
  • Thermodynamic solubility vs. kinetic solubility : Use nephelometry for equilibrium measurements and UV-Vis for kinetic data .
  • Crystal polymorphism analysis : X-ray crystallography or DSC identifies hydrate/solvate forms affecting solubility .

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